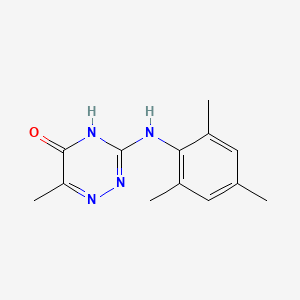
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one, also known as MTA, is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. MTA is a heterocyclic compound that belongs to the triazine family and has a molecular formula of C10H13N5O.
Mécanisme D'action
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of dihydroorotate dehydrogenase (DHODH), an enzyme involved in the de novo pyrimidine synthesis pathway. By inhibiting DHODH, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one prevents the synthesis of pyrimidine nucleotides, which are essential for DNA and RNA synthesis. This leads to the inhibition of cell proliferation and ultimately cell death.
Biochemical and Physiological Effects:
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to have both biochemical and physiological effects. Biochemically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one inhibits the activity of DHODH, which leads to the inhibition of pyrimidine nucleotide synthesis. This, in turn, leads to the inhibition of cell proliferation and cell death. Physiologically, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has several advantages as a research tool. It is a small molecule that can easily penetrate cell membranes and reach its target. It is also relatively easy to synthesize and can be obtained in large quantities. However, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one also has some limitations. It is not very soluble in water, which can make it challenging to work with in aqueous solutions. It can also be toxic to cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research. One area of interest is the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs for the treatment of cancer and viral infections. Another area of interest is the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials with unique properties. Additionally, further studies are needed to fully understand 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action and its potential applications in various fields.
Conclusion:
In conclusion, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. Its synthesis method is straightforward, and it has been extensively studied for its potential applications in medicinal chemistry, materials science, and agriculture. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one's mechanism of action is not fully understood, but studies have shown that it acts by inhibiting the activity of DHODH. 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has both biochemical and physiological effects and has several advantages as a research tool. However, it also has some limitations. There are several future directions for 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one research, including the development of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one-based drugs and the use of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one as a building block for the synthesis of novel materials.
Méthodes De Synthèse
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can be synthesized using various methods, but the most common one is the reaction of mesitylamine with cyanogen bromide followed by the addition of methylamine. The resulting product is then treated with water to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. Another method involves the reaction of mesitylamine with triphosgene followed by the addition of methylamine to obtain 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one. The synthesis of 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one is a straightforward process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and agriculture. In medicinal chemistry, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been shown to possess antitumor, antiviral, and antibacterial activities. Studies have also shown that 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In materials science, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one has been used as a herbicide to control weeds.
Propriétés
IUPAC Name |
6-methyl-3-(2,4,6-trimethylanilino)-4H-1,2,4-triazin-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O/c1-7-5-8(2)11(9(3)6-7)14-13-15-12(18)10(4)16-17-13/h5-6H,1-4H3,(H2,14,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJTBYKVOTVCNJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC2=NN=C(C(=O)N2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(mesitylamino)-6-methyl-1,2,4-triazin-5(4H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(4-hydroxy-1-piperidinyl)-7,7-dimethyl-5,6,7,8-tetrahydro-5-quinazolinyl]-4-pentenamide](/img/structure/B6086931.png)

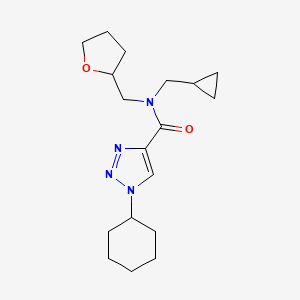
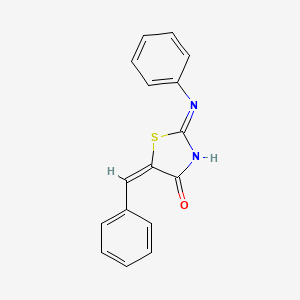
![2-benzyl-4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]morpholine](/img/structure/B6086953.png)
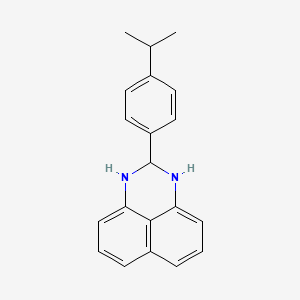
![2-[2-(2-hydroxybenzylidene)hydrazino]-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B6086964.png)
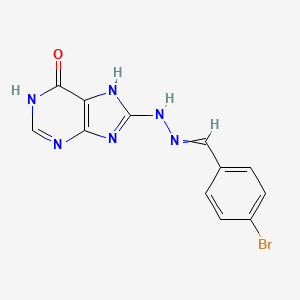
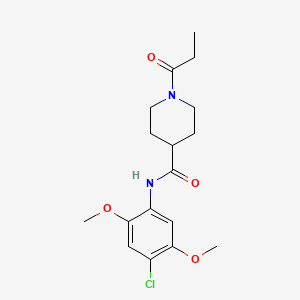
![1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinecarboxamide](/img/structure/B6086993.png)
![2,2'-(1,6-dioxo-1,6-hexanediyl)bis{N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide}](/img/structure/B6086999.png)
![4-{[1-(4-chlorobenzyl)-6-oxo-3-piperidinyl]carbonyl}-1-phenyl-2-piperazinone](/img/structure/B6087009.png)
![2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)propanohydrazide](/img/structure/B6087017.png)
![N,N'-{5-[(tert-butylamino)carbonyl]-1,3-phenylene}di(2-furamide)](/img/structure/B6087029.png)